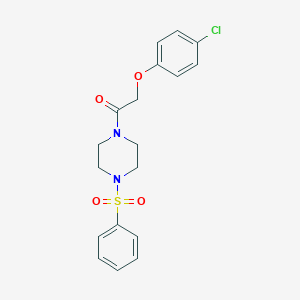![molecular formula C26H37N3O4 B247688 1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247688.png)
1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects.
作用機序
1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine's mechanism of action is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A and 5-HT2A receptors. This may lead to increased serotonin release and altered neurotransmitter signaling in the brain, which could explain its anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and hyperthermia. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine.
実験室実験の利点と制限
1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been used in a number of lab experiments to study its effects on the central nervous system. One advantage of using this compound is that it has a relatively short half-life, which allows for more precise control over dosing and timing of experiments. However, one limitation of using this compound is that its effects can be highly variable and difficult to predict, which can make it challenging to interpret results.
将来の方向性
There are a number of future directions for research on 1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders, such as anxiety and depression. Another area of interest is its potential as a tool for studying the role of serotonin receptors in the brain. Additionally, further research is needed to better understand this compound's mechanism of action and its effects on neurotransmitter signaling in the brain.
合成法
1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine can be synthesized using a multi-step process that involves the reaction of 1-(2-methoxyphenyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to form the final product, this compound.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Studies have also suggested that this compound may have anxiogenic and hallucinogenic effects, although these effects are not well understood.
特性
分子式 |
C26H37N3O4 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C26H37N3O4/c1-30-23-8-6-5-7-22(23)29-15-13-28(14-16-29)21-9-11-27(12-10-21)19-20-17-24(31-2)26(33-4)25(18-20)32-3/h5-8,17-18,21H,9-16,19H2,1-4H3 |
InChIキー |
JSALYRNCFPKVML-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)